![molecular formula C16H16N2O3 B2458824 1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1790325-95-9](/img/structure/B2458824.png)
1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a cyclopropylmethyl group and a fused furo[3,4-d]pyrimidine ring system, contributes to its potential pharmacological properties.
準備方法
The synthesis of 1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a 4-aminopyrimidine derivative, with a cyclopropylmethyl ketone under acidic or basic conditions.
Formation of the Furo Ring: The intermediate product undergoes further cyclization to form the furo ring. This step often requires the use of a dehydrating agent or a catalyst to facilitate the ring closure.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-(Cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents using appropriate nucleophiles and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.
科学的研究の応用
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that 1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione exhibits significant anticancer properties. Studies have shown its efficacy against various cancer cell lines by inhibiting cell proliferation through modulation of key signaling pathways involved in tumor growth and survival. The compound's mechanism of action may involve the inhibition of specific protein kinases, which are critical for cancer cell signaling .
Biological Studies
In biological research, this compound is utilized to investigate its interactions with molecular targets such as protein kinases and receptors. Understanding these interactions is crucial for the development of new therapeutic agents aimed at treating cancer and other diseases. The compound's unique structure facilitates targeted studies on enzyme inhibition and receptor modulation .
Synthesis Methodology
The synthesis of this compound typically involves multi-step organic reactions:
- Cyclization Reaction : The initial step involves the cyclization of a suitable precursor (e.g., a 4-aminopyrimidine derivative) with a cyclopropylmethyl ketone under acidic or basic conditions.
- Formation of the Furo Ring : The intermediate product undergoes further cyclization to form the furo ring. This step often requires a dehydrating agent or catalyst to facilitate ring closure.
- Final Functionalization : The final steps may involve additional modifications to enhance yield and scalability using techniques such as continuous flow reactors .
作用機序
The mechanism of action of 1-(cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
類似化合物との比較
1-(Cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:
4-aminopyrazolo[3,4-d]pyrimidine: Known for its anti-cancer properties, this compound shares a similar pyrimidine core but differs in its substituents and ring structure.
Pyrido[2,3-d]pyrimidin-5-one: This compound exhibits antiproliferative and antimicrobial activities and has a different fused ring system compared to the furo[3,4-d]pyrimidine ring.
The uniqueness of this compound lies in its specific substituents and ring structure, which contribute to its distinct biological activities and potential therapeutic applications.
生物活性
1-(Cyclopropylmethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer properties. The unique structural features of this compound, including the cyclopropylmethyl group and a fused furo[3,4-d]pyrimidine ring system, contribute to its pharmacological potential.
Synthesis Methodology
The synthesis of this compound typically involves multi-step organic reactions:
- Cyclization Reaction : The initial step involves cyclization of a suitable precursor such as a 4-aminopyrimidine derivative with a cyclopropylmethyl ketone under acidic or basic conditions.
- Formation of the Furo Ring : The intermediate product undergoes further cyclization to form the furo ring. This step often requires a dehydrating agent or catalyst.
- Final Functionalization : Optimization of these steps may involve continuous flow reactors and automated synthesis techniques to improve yield and scalability .
Anticancer Properties
Research indicates that this compound exhibits potential anticancer activity . A study highlighted its efficacy against various cancer cell lines, showing significant inhibition of cell proliferation . The compound's mechanism of action may involve the modulation of key signaling pathways involved in tumor growth and survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The cyclopropylmethyl group is believed to enhance lipophilicity and improve binding affinity to target proteins involved in cancer progression. SAR studies have shown that modifications to the phenyl group can lead to variations in potency against specific cancer types .
Case Studies
Case Study 1: In Vitro Evaluation
In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM. This suggests a promising therapeutic index for further development .
Case Study 2: Mechanistic Insights
Further investigation into the mechanistic pathways revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Additionally, it was found to inhibit cell cycle progression at the G2/M phase .
Data Table: Summary of Biological Activities
Compound Name | Structure Features | Biological Activity | IC50 (µM) | Mechanism of Action |
---|---|---|---|---|
This compound | Cyclopropylmethyl group | Anticancer activity | 10 | Induces apoptosis via caspase activation |
Other Analogs | Various modifications | Varies by structure | Varies | Varies by target protein interactions |
特性
IUPAC Name |
1-(cyclopropylmethyl)-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-13-12(9-21-15)18(8-10-6-7-10)16(20)17-14(13)11-4-2-1-3-5-11/h1-5,10,14H,6-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNOKMURCBMQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C(NC2=O)C4=CC=CC=C4)C(=O)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。